tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate
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Overview
Description
tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxypyridinyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition reduces the production of toxic amyloid beta species, thereby exerting a protective effect on neuronal cells.
Comparison with Similar Compounds
tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound also exhibits protective activity in astrocytes and has been studied for its potential in neurodegenerative disease models.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAIABOYAHIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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